molecular formula C7H6BrN3 B6272787 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 2219366-71-7

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6272787
CAS No.: 2219366-71-7
M. Wt: 212
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Description

Significance of Fused Nitrogen Heterocyclic Systems in Contemporary Organic Chemistry

Fused nitrogen heterocyclic compounds have become increasingly prominent in organic chemistry over the last few decades due to their significant value, particularly in medicinal chemistry. eurekaselect.combenthamdirect.comresearcher.life These molecular frameworks, which consist of two or more rings sharing atoms and contain at least one nitrogen atom, are central to the structure of numerous natural products like vitamins, hormones, and alkaloids, as well as a vast array of synthetic pharmaceuticals, agrochemicals, and dyes.

The adaptability of these scaffolds makes them exciting targets in both synthetic organic chemistry and the biological sector. eurekaselect.combenthamdirect.comresearcher.life Their structural and functional diversity, stemming from the presence and nature of the nitrogen heteroatom, allows them to mimic various endogenous metabolites and natural products, making them pivotal in modern drug design. Many of these compounds exhibit a broad spectrum of powerful pharmacological properties, including anticancer and antimicrobial activities, often with minimal toxicity profiles. eurekaselect.combenthamdirect.comresearcher.life The development of novel and efficient synthetic protocols for creating these complex architectures is a major focus of contemporary research, highlighting their status as a cornerstone of organic chemistry. eurekaselect.com

Overview of Pyrazolo[4,3-b]pyridine Isomers and Related Scaffolds in Scientific Literature

The pyrazolopyridines are a family of bicyclic heterocyclic compounds formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. There are five possible constitutional isomers depending on the fusion pattern: [4,3-b], [3,4-b], [3,4-c], [4,3-c], and [1,5-a]. nih.gov Each of these scaffolds possesses distinct electronic and steric properties, leading to different applications and research interests.

The pyrazolo[3,4-b]pyridine scaffold, a close relative of the title compound's core, is extensively studied and has been incorporated into numerous biologically active molecules, including kinase inhibitors. nih.govrsc.orgnih.gov Research into pyrazolo[3,4-c]pyridines has also demonstrated their utility as scaffolds that can be selectively functionalized at multiple positions, making them valuable in fragment-based drug discovery. rsc.org

The pyrazolo[4,3-b]pyridine core itself is a subject of dedicated research. For instance, an efficient synthetic method for this scaffold has been developed from readily available 2-chloro-3-nitropyridines. researchgate.net This particular isomer is of interest for its potential biological activities, which are actively being explored in various research programs.

Rationale for Dedicated Research on 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine as a Synthetic Building Block and Privileged Scaffold

The specific compound, this compound, is the subject of focused research for two primary reasons: its potential as a "privileged scaffold" and its utility as a versatile "synthetic building block."

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. Pyrazole-containing structures are often considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. researchgate.net Specifically, derivatives of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core have been designed and synthesized as novel small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov One such derivative was identified as a potent inhibitor with an IC50 value of 9.6 nM, underscoring the therapeutic potential of this scaffold. nih.gov

The "5-bromo" substitution is synthetically strategic. The bromine atom serves as a versatile functional handle, allowing for a wide range of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. rsc.org This enables the systematic and modular synthesis of libraries of derivatives from a single, common intermediate. By introducing diverse substituents at the 5-position, chemists can fine-tune the compound's steric and electronic properties to optimize its interaction with a biological target. This building block approach is fundamental to modern medicinal chemistry and drug discovery.

Historical Context of Pyrazolo[4,3-b]pyridine Synthesis and Exploration

The synthesis of pyrazolopyridines dates back over a century. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908. nih.gov Early methods for creating these fused systems, such as those resembling the Skraup quinoline (B57606) synthesis from 5-aminopyrazoles, often suffered from poor yields and harsh, highly acidic conditions. cdnsciencepub.com

Over the years, synthetic methodologies have evolved significantly. The Gould-Jacobs reaction, traditionally used for quinoline synthesis, was adapted to produce 4-hydroxy- and 4-chloro-1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazoles. nih.gov Other classical approaches involve the annulation (ring-forming reaction) of a pyridine ring onto a pre-existing pyrazole or, conversely, the formation of a pyrazole ring on a substituted pyridine precursor. nih.govcdnsciencepub.comcdnsciencepub.com

More recently, research has focused on developing more efficient and regioselective synthetic routes. For the pyrazolo[4,3-b]pyridine scaffold specifically, modern methods have been developed, such as a protocol starting from 2-chloro-3-nitropyridines that proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. researchgate.net This method offers advantages like the use of stable starting materials and operational simplicity, reflecting the ongoing drive in organic chemistry to create complex and valuable molecules through more efficient and elegant synthetic strategies. researchgate.net

Properties

CAS No.

2219366-71-7

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 1 Methyl 1h Pyrazolo 4,3 B Pyridine and Its Precursors

Retrosynthetic Analysis of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection of the bromine atom via a C-Br bond points to the precursor 1-methyl-1H-pyrazolo[4,3-b]pyridine. This simplifies the synthesis to the formation of the core bicyclic system and a subsequent bromination step.

Further disconnection of the pyrazolo[4,3-b]pyridine core can be envisioned in two main ways:

Disconnection of the pyrazole (B372694) ring: This approach involves the formation of the pyrazole ring onto a pre-existing, appropriately functionalized pyridine (B92270) scaffold. Key precursors would be substituted pyridines, such as a 2-amino-3-halopyridine or a 2-hydrazinyl-3-carbonylpyridine derivative.

Disconnection of the pyridine ring: Conversely, the pyridine ring can be annulated onto a pre-existing pyrazole. This strategy would start from a functionalized pyrazole, for instance, a 4-amino-5-carbonylpyrazole or a related derivative, which can then undergo cyclization with a suitable three-carbon synthon.

The introduction of the methyl group at the N-1 position can be achieved either by starting with a pre-methylated precursor (e.g., a methylhydrazine derivative or an N-methylated aminopyrazole) or by methylation of the 1H-pyrazolo[4,3-b]pyridine core as a final step, assuming regioselectivity can be controlled.

Classical and Emerging Approaches to the Pyrazolo[4,3-b]pyridine Core Structure

The synthesis of the pyrazolo[4,3-b]pyridine core is a well-explored area of heterocyclic chemistry, with methodologies broadly categorized by which ring of the bicyclic system is formed last.

Strategies Involving Pyrazole Ring Formation onto a Pre-existing Pyridine Scaffold

This classical approach is a common and versatile method for constructing the pyrazolo[4,3-b]pyridine system. It typically involves the cyclization of a hydrazine (B178648) derivative with a suitably substituted pyridine. A prominent example is the reaction of 2-chloropyridines bearing an aldehyde, ketone, or ester group at the 3-position with hydrazine or its derivatives. This method offers a high degree of control over the substitution pattern on the pyridine ring.

An efficient protocol has been developed for the synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This process involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, which can be performed in a one-pot manner, combining azo-coupling, deacylation, and pyrazole ring annulation. nih.govresearchgate.net

Precursor TypeReagents and ConditionsKey Features
2-Halopyridine-3-carbonylsHydrazine hydrate, heatDirect cyclization, good yields
2-Chloro-3-nitropyridines1. Active methylene (B1212753) compound, base; 2. Arenediazonium salt; 3. CyclizationOne-pot potential, utilizes stable diazonium salts nih.govresearchgate.net
2-Hydrazinylpyridines1,3-Dicarbonyl compounds, acid catalystForms substituted pyrazole ring

Strategies Involving Pyridine Ring Annulation onto a Pre-existing Pyrazole Scaffold

The annulation of a pyridine ring onto a pre-existing pyrazole is another powerful strategy. This approach typically starts with a 5-aminopyrazole derivative, which can react with various 1,3-dielectrophilic synthons to construct the pyridine ring. The regioselectivity of the cyclization can be a challenge, depending on the nature of the substituents on both the pyrazole and the three-carbon component.

For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of the pyrazolo[3,4-b]pyridine core, a closely related isomer. mdpi.com Similar strategies can be adapted for the [4,3-b] isomer by using appropriately substituted pyrazole precursors. The use of multicomponent reactions, where the 1,3-dielectrophile is generated in situ from an aldehyde and an active methylene compound, has also been reported for the synthesis of related pyrazolopyridines. nih.govmdpi.com

Precursor TypeReagents and ConditionsKey Features
5-Aminopyrazoles1,3-Dicarbonyl compounds, acid or base catalysisVersatile for introducing substituents on the pyridine ring
5-Aminopyrazolesα,β-Unsaturated carbonyls, catalyst (e.g., ZrCl4)Michael addition followed by cyclization and aromatization mdpi.com
4-Aminopyrazole-5-carbaldehydesCondensing agentsDirect cyclization to form the pyridine ring

One-Pot Multicomponent Reactions for Pyrazolo[4,3-b]pyridine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of complex heterocyclic scaffolds, including pyrazolopyridines. While many reported MCRs lead to the pyrazolo[3,4-b]pyridine isomer, the principles can be extended to the synthesis of pyrazolo[4,3-b]pyridines. nih.govtandfonline.comacs.orgrsc.org

A notable one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium. beilstein-journals.org The development of MCRs specifically for the pyrazolo[4,3-b]pyridine core is an active area of research, offering advantages in terms of operational simplicity and rapid access to diverse derivatives. An efficient one-pot method for synthesizing pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines through a sequence of SNAr and a modified Japp–Klingemann reaction. nih.govresearchgate.net This approach allows for the combination of azo-coupling, deacylation, and pyrazole ring formation in a single pot. nih.govresearchgate.net

Targeted Synthesis of this compound

The targeted synthesis of this compound requires a strategy that allows for the regioselective introduction of the bromine atom at the C5 position of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core.

Regioselective Bromination Strategies for the Pyrazolo[4,3-b]pyridine System

The direct bromination of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core is a plausible final step. The regioselectivity of electrophilic substitution on the pyrazolo[4,3-b]pyridine ring system is influenced by the electronic properties of both the pyrazole and pyridine rings. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than the pyrazole ring. However, the precise position of bromination will depend on the reaction conditions and the directing effects of the fused ring and the N-methyl group.

For the related pyrazolo[3,4-b]pyridine system, direct bromination of 6-methyl-1H-pyrazolo[3,4-b]pyridine using bromine in acetic acid has been shown to introduce a bromine atom at the 4-position. Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. A patent describes the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, indicating that bromination of the pyrazolo[4,3-b]pyridine core is achievable, although the specific conditions for achieving 5-bromo substitution are not detailed for the target molecule. google.com

Alternatively, a pre-functionalized pyridine precursor containing a bromine atom at the desired position can be used to construct the pyrazolo[4,3-b]pyridine core. For example, starting with a 2-chloro-5-bromopyridine-3-carbaldehyde and reacting it with methylhydrazine would directly lead to the desired this compound. This approach offers unambiguous regiocontrol of the bromination.

Bromination StrategyReagents and ConditionsAdvantages and Considerations
Direct Bromination of 1-methyl-1H-pyrazolo[4,3-b]pyridineBr2 in acetic acid, or NBSPotentially straightforward, but regioselectivity may be an issue.
Synthesis from a Brominated Pyridine Precursore.g., 2-Chloro-5-bromopyridine-3-carbaldehyde + MethylhydrazineExcellent regiocontrol of the bromine position.
Halogen ExchangeFrom a 5-chloro or 5-iodopyrazolo[4,3-b]pyridineFeasible but requires the synthesis of the corresponding halogenated precursor.

N-Methylation Techniques for 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

The introduction of a methyl group at the N-1 position of the pyrazole ring is a critical step in the synthesis of the target compound and its derivatives. The N-H bond of the pyrazole moiety in the 1H-pyrazolo[4,3-b]pyridine scaffold can be deprotonated with a suitable base, followed by quenching with an electrophilic methylating agent.

A common and effective method involves the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). The hydride ion deprotonates the pyrazole nitrogen to form a sodium salt, which then acts as a potent nucleophile. Subsequent addition of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), results in the formation of the N-methylated product. This technique has been successfully applied to the N-alkylation of the related 1H-pyrazolo[3,4-b]pyridine isomer, achieving high yields. researchgate.net

The reaction conditions for the N-alkylation of 1H-pyrazolo[3,4-b]pyridine, a related isomer, have been optimized, providing a reliable blueprint for similar transformations on the [4,3-b] scaffold. researchgate.net The use of sodium hydride in DMF at ice bath temperatures for deprotonation, followed by reaction with a bromoalkane at room temperature, has proven to be efficient. researchgate.net

Table 1: Optimized Conditions for N-Alkylation of 1H-pyrazolo[3,4-b]pyridine

Starting MaterialBaseSolventCatalystAlkylating AgentYield (%)Reference
1H-pyrazolo[3,4-b]pyridineNaHDMF4-DMAPBromoalkanes90-94% researchgate.net

For molecules containing multiple basic nitrogen atoms, selective N-methylation can be achieved by leveraging differences in basicity. For instance, in a molecule with both a pyridine and a more basic tertiary amine, the amine can be selectively protonated with an acid. This "protects" the more basic nitrogen, allowing a methylating agent like methyl triflate (MeOTf) to selectively react with the less basic pyridine nitrogen. arkat-usa.org A subsequent deprotonation step removes the proton from the tertiary amine. arkat-usa.org This principle can be adapted for pyrazolopyridines possessing other basic functional groups to direct methylation to the desired nitrogen atom.

Catalytic Systems and Green Chemistry Principles in Pyrazolo[4,3-b]pyridine Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to green chemistry principles to minimize environmental impact. These concepts are increasingly being applied to the synthesis of complex heterocyclic systems like pyrazolo[4,3-b]pyridines.

Transition-metal catalysis is a powerful tool for constructing heterocyclic rings, offering high efficiency and selectivity. While often employed for functionalizing existing pyrazolopyridine scaffolds via cross-coupling reactions, transition metals can also catalyze the core ring-forming cyclization steps. thieme-connect.com

An example of this is the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues, which has been achieved through a Friedel–Crafts-type alkylation/cyclization reaction catalyzed by a chiral-at-metal Rhodium(III) complex. rsc.org This process, involving the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, proceeds with very low catalyst loading (as low as 0.05 mol%) and produces the chiral pyrazolopyridine products in high yields and excellent enantioselectivity. rsc.org Such catalytic asymmetric methods are highly desirable as they provide direct access to enantiomerically pure compounds, which is often crucial for biological activity.

Another important strategy for forming the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a functionalized pyridine precursor. nih.govresearchgate.net An efficient protocol has been developed starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This multi-step sequence involves a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner. nih.govresearchgate.net While the key cyclization step in this sequence is not directly metal-catalyzed, transition metals, particularly palladium, are instrumental in the synthesis of the substituted pyridine precursors required for these routes.

Green chemistry principles encourage the reduction or elimination of hazardous solvents. Solvent-free synthesis, often facilitated by microwave irradiation or mechanochemistry, represents a significant step towards more environmentally benign chemical processes. acs.org

Microwave-assisted solvent-free synthesis has been successfully applied to the preparation of fused pyrazolopyridine systems. For example, novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines have been prepared through the reaction of heterocyclic o-aminonitriles and cyanopyridines in the presence of a catalyst under solvent-free microwave irradiation. researchgate.net This method offers advantages such as mild reaction conditions, easy work-up, and good yields. researchgate.net Similarly, the related 1H-pyrazolo[3,4-b]pyridines have been synthesized efficiently under solvent-free conditions using microwave irradiation with KHSO₄ as a reusable green catalyst. nih.gov

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), is another powerful solvent-free technique. acs.org It can promote reactions between solid-state reactants, often leading to higher yields, shorter reaction times, and different product selectivities compared to solution-phase reactions. While specific applications of mechanochemistry for the synthesis of the core this compound are not yet widely reported, its application in the synthesis of other N-heterocycles suggests it is a promising future direction for this class of compounds. The activation mechanisms in solvent-free reactions can involve phase rebuilding and transformation at the interface between reactants, driven by the energy input. acs.org

Reactivity and Derivatization Strategies of 5 Bromo 1 Methyl 1h Pyrazolo 4,3 B Pyridine

Halogen-Directed Reactivity at the C-5 Position

The bromine atom at the C-5 position of the 1-methyl-1H-pyrazolo[4,3-b]pyridine ring system is the focal point for derivatization. This carbon-bromine bond is amenable to a wide range of modern organic reactions, most notably transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring enhances the susceptibility of the C-Br bond to oxidative addition by palladium(0) complexes, which is the crucial first step in many catalytic cycles. This activation makes the C-5 position an ideal site for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery programs. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-5 Bromine

Transition-metal catalysis provides the most powerful and versatile set of tools for the functionalization of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. Palladium-catalyzed reactions, in particular, are widely employed to couple aryl halides with a vast array of partners under relatively mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds between sp²-hybridized carbon atoms. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a base. organic-chemistry.org This reaction is highly valued for its operational simplicity, the commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts.

This strategy has been successfully applied to this compound to synthesize a library of derivatives for biological screening. nih.gov The reaction demonstrates good tolerance for various functional groups on the coupling partner. For instance, coupling with (2-methoxyphenyl)boronic acid proceeds efficiently to yield the corresponding 5-aryl derivative. Typical conditions involve a palladium catalyst such as Pd(dppf)Cl₂, a base like cesium carbonate (Cs₂CO₃), and a solvent system such as 1,4-dioxane (B91453) and water.

EntryBoronic Acid/EsterCatalystBaseSolventConditionsYield (%)Ref
1(2-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100 °C, 12 h85 nih.gov
2(4-formylphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100 °C, 12 h78 nih.gov
3(3-fluoro-4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100 °C, 12 h82 nih.gov
4(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol (B44631) esterPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100 °C, 12 h75 nih.gov

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. nih.govnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This reaction introduces a linear alkyne linker into the molecular structure, which can be a valuable component in medicinal chemistry for probing protein-ligand interactions.

While specific examples for this compound are not extensively documented in the cited literature, the Sonogashira reaction is a well-established strategy for analogous bromo-N-heterocycles. These reactions demonstrate the feasibility and general conditions that would be applicable for the alkynylation of the target compound. Modern copper-free variants of the Sonogashira coupling are often preferred to avoid issues related to copper toxicity and homocoupling of the alkyne. nih.gov

EntryAlkyneCatalyst SystemBaseSolventConditionsNotesRef
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt, 16 hClassic conditions on a bromopyridine analogue[from 11]
23-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSOrt, 2 hCopper-free, on a bromoanisole analogue nih.gov
31-Ethynyl-4-fluorobenzenePd(PPh₃)₄ / CuIEt₃NTHFrt, 16 hOn a 6-bromo-3-fluoropicolinonitrile (B1380960) analogue[from 11]

The Heck (or Mizoroki-Heck) reaction facilitates the formation of a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. chemicalbook.comlibretexts.org This reaction is a primary method for synthesizing substituted alkenes and has broad applications in organic synthesis. The process typically results in the formation of a trans-substituted alkene.

Direct application of the Heck reaction on this compound has not been specifically detailed in the available sources. However, its successful use on a wide range of other heteroaryl halides, including imidazo[1,5-a]pyridines and other five-membered heteroarenes, confirms its viability as a derivatization strategy. wikipedia.orgbeilstein-journals.org The reaction would allow for the introduction of vinyl groups at the C-5 position, which can serve as precursors for further functionalization.

EntryAlkeneCatalystBaseSolventConditionsNotesRef
1n-Butyl acrylatePd(OAc)₂K₂CO₃DMF120 °CGeneral conditions for aryl bromides[from 7]
2StyrenePd(PPh₃)₄Et₃NAcetonitrile80 °CClassic Mizoroki-Heck conditions[from 7]
3Ethyl acrylateImidazo[1,5-a]pyridine-PdCl₂NaOAcDMA130 °CExample on a related heterocyclic system beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgrsc.org This reaction has become one of the most important methods for synthesizing arylamines due to its broad substrate scope and high functional group tolerance, surpassing classical methods like nucleophilic aromatic substitution. rsc.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, particularly with challenging heteroaromatic substrates. nih.gov

For the synthesis of 5-amino-substituted 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, the Buchwald-Hartwig amination represents a key strategic approach. Research on the isomeric 5-bromo-1H-pyrazolo[3,4-c]pyridine has demonstrated successful C-5 amination using this methodology. Furthermore, efficient protocols have been developed for the amination of other challenging substrates like unprotected bromoimidazoles and bromopyrazoles, highlighting the power of modern catalyst systems. nih.gov

EntryAmineCatalyst / LigandBaseSolventConditionsNotesRef
1MorpholinePd(OAc)₂ / XPhosK₃PO₄Toluene100 °C, 10 min (MW)On a bromo-estrone analogue
2AnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 °C, 16 hGeneral conditions for aryl bromides[from 4]
3PiperidinePd(dba)₂ / tBuDavePhosNaOtBuXylene160 °C, 10 min (MW)On a 4-bromo-1-tritylpyrazole analogue nih.gov
4PyrrolidinePd(OAc)₂ / XPhosCs₂CO₃Toluene110 °C, 18 hOn the isomeric 5-bromo-1H-pyrazolo[3,4-c]pyridine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazolo[4,3-b]pyridine Ring System

Beyond metal-catalyzed reactions, the intrinsic electronic properties of the pyrazolo[4,3-b]pyridine ring system govern its reactivity towards electrophilic and nucleophilic reagents. The fused ring system combines the characteristics of an electron-rich pyrazole (B372694) ring and an electron-deficient pyridine ring.

Electrophilic Aromatic Substitution (SEAr) on the pyridine ring is generally disfavored. The nitrogen atom in the pyridine ring deactivates the ring towards attack by electrophiles through its inductive electron-withdrawing effect. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring. Consequently, electrophilic substitution on the 1-methyl-1H-pyrazolo[4,3-b]pyridine core is predicted to be difficult and, if successful, would likely occur on the more electron-rich pyrazole ring (e.g., at the C-3 position), rather than on the pyridine moiety.

Nucleophilic Aromatic Substitution (SNAr) involves the direct displacement of a leaving group, such as bromide, by a nucleophile. For SNAr to occur on an aromatic ring, the ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. In this compound, the pyridine nitrogen provides some activation; however, without additional powerful electron-withdrawing groups, direct SNAr at the C-5 position is generally not a favored pathway. The transition-metal-catalyzed Buchwald-Hartwig amination is a far more general and efficient method for achieving C-N bond formation at this position. rsc.org

Functional Group Interconversions and Modifications of Peripheral Substituents

The this compound scaffold is primed for a variety of functional group interconversions, with the carbon-bromine bond at the 5-position serving as the primary reactive site. This halogen atom is an excellent leaving group for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The C5-bromo substituent is readily displaced through several powerful C-C and C-N bond-forming reactions. These transformations are fundamental in medicinal chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. This allows for the introduction of various aryl and heteroaryl substituents at the 5-position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and a base. The derivatization of similar bromo-substituted heterocycles is well-documented. nih.govias.ac.in

Buchwald-Hartwig Amination: To install nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, providing access to a wide range of 5-amino-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. This reaction is known to be effective for the amination of unprotected heterocyclic bromides under specific conditions. nih.gov

Sonogashira Coupling: The introduction of alkyne functionalities is achieved via the Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne. wikipedia.org This reaction, co-catalyzed by palladium and copper, is highly efficient for creating C(sp²)-C(sp) bonds and serves as a gateway to further derivatization of the alkyne group. The successful application of this reaction to other bromo-substituted pyrazolopyrimidines and pyridines highlights its potential applicability. soton.ac.uknih.gov

Below is a representative table of potential functional group interconversions via palladium-catalyzed cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)Potential Product StructureIntroduced Substituent (R)
Suzuki-MiyauraArylboronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃5-Aryl-1-methyl-1H-pyrazolo[4,3-b]pyridinePhenyl, Pyridyl, etc.
Buchwald-HartwigAmine (R-NH₂)Pd₂(dba)₃, BINAP, NaOtBu5-Amino-1-methyl-1H-pyrazolo[4,3-b]pyridineAnilino, Morpholino, etc.
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-1-methyl-1H-pyrazolo[4,3-b]pyridinePhenylethynyl, Trimethylsilylethynyl, etc.

Structure Activity Relationship Sar Studies and Analog Design Based on the 5 Bromo 1 Methyl 1h Pyrazolo 4,3 B Pyridine Scaffold

Rational Design Principles for Pyrazolo[4,3-b]pyridine Derivatives

Rational drug design for pyrazolo[4,3-b]pyridine derivatives often employs a structure-based approach, leveraging computational tools to predict and analyze the binding of these molecules to their biological targets. nih.govresearchgate.net Computer-Aided Drug Design (CADD) is integral to this process, allowing researchers to model interactions and guide the synthesis of more effective compounds. nih.gov

A primary principle is the identification and optimization of interactions with the target protein. For instance, the pyrazolo portion of the scaffold is often suitable as a hydrogen bond center. nih.gov In many kinase inhibitors, the bicyclic pyrazolopyridine core is designed to act as a hinge-binding motif, forming critical hydrogen bonds with the protein's hinge region. nih.gov The design process begins by identifying a hit compound, which may have weak activity, and then systematically modifying its structure to enhance potency and improve pharmacokinetic properties. Molecular docking studies are used to visualize and predict the binding modes of designed analogs, revealing key interactions such as hydrogen bonds and π-π stacking that stabilize the ligand-protein complex. nih.govnih.gov

Impact of Substituent Variation on Scaffold Electronic and Steric Properties

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the heterocyclic nitrogen atoms, affecting their ability to act as hydrogen bond acceptors or donors. rsc.org For example, the bromine atom at the 5-position in the title compound is an electron-withdrawing group, which can influence the charge distribution across the entire ring system. Studies on related pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines have shown that substituting the scaffold with strong π-electron donor groups can significantly alter the photophysical properties, indicating a substantial change in the electronic structure. researchgate.net

Steric Effects: The size and shape of substituents determine the molecule's ability to fit into the binding pocket of a target protein. SAR studies on pyrazolo[4,3-c]pyridines have demonstrated that the position of a substituent is critical for activity. For instance, moving a substituent from the N-1 to the N-2 position of the pyrazole (B372694) ring can lead to a complete loss of binding affinity, likely due to unfavorable steric clashes. acs.org The methyl group at the 1-position of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine fills a specific pocket and its replacement with larger or smaller groups would be a key step in SAR exploration.

The following table illustrates how substituent changes on a related pyrazolo[4,3-c]pyridine scaffold affected inhibitory activity against the PEX14-PEX5 protein-protein interaction.

CompoundScaffoldSubstituent at N-1Substituent at C-3Inhibitory Activity (EC50, μM)
Compound APyrazolo[4,3-c]pyridine-CH2CH2OH-COOEt265
Compound BPyrazolo[4,3-c]pyridine-CH2-Phenyl-COOEt>1000
Compound CPyrazolo[4,3-c]pyridine-CH2CH2OH-CONH-CH2-Naphthyl100
Compound DPyrazolo[4,3-c]pyridine-CH2CH2OH-CONH-CH2-Phenyl152

Data derived from studies on PEX14-PEX5 inhibitors. acs.org

Combinatorial Chemistry and Parallel Synthesis Approaches to Pyrazolo[4,3-b]pyridine Libraries

To efficiently explore the SAR of the pyrazolo[4,3-b]pyridine scaffold, medicinal chemists often turn to combinatorial chemistry and parallel synthesis techniques. These methods allow for the rapid generation of large libraries of related compounds, where specific positions on the scaffold are varied systematically. nih.gov

The development of efficient and robust synthetic protocols is a prerequisite for these high-throughput approaches. One-pot synthesis methods, for example, are highly advantageous as they simplify the workflow and allow for automation. nih.govresearchgate.net A common strategy involves the annulation of a pyrazole ring onto a functionalized pyridine (B92270) core or, conversely, the construction of a pyridine ring onto a substituted pyrazole. nih.govmdpi.com For instance, a multi-component reaction involving an aldehyde, an aminopyrazole, and a 1,3-dicarbonyl compound can generate diverse pyrazolopyridine derivatives in high yields. nih.gov Such methods are well-suited for parallel synthesis, where arrays of different starting materials can be reacted simultaneously to produce a library of analogs for biological screening.

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrazolo[4,3-b]pyridine Research

Scaffold Hopping: This strategy involves replacing the central pyrazolo[4,3-b]pyridine core with a different, often structurally novel, scaffold while preserving the key binding interactions and biological activity. nih.gov This can lead to compounds with improved properties, such as better selectivity, enhanced pharmacokinetic profiles, or novel intellectual property. For example, researchers have successfully used scaffold hopping to transition from indazole-based compounds to more potent pyrazolo[3,4-b]pyridine derivatives in the development of kinase inhibitors. nih.gov The pyrazolo[3,4-b]pyridine scaffold was found to be a superior hinge-binding element, demonstrating the utility of this approach. nih.govnih.gov

Bioisosteric Replacement: Bioisosterism refers to the substitution of atoms or groups within a molecule with other groups that have similar physical or chemical properties, leading to a compound with similar biological activity. nih.gov This is a common and powerful tool for lead optimization. In the context of pyrazolopyridine research, a classic example is the replacement of a benzene (B151609) ring with a pyridine ring. mdpi.com Pyridine can offer advantages such as improved solubility and the ability to form hydrogen bonds via its nitrogen atom. mdpi.com Another example is the replacement of a key amide linker with a 1,2,4-triazole (B32235) ring, which can act as a bioisostere by maintaining crucial hydrogen bonding interactions while potentially improving metabolic stability. acs.org Saturated bicyclic systems, like 3-azabicyclo[3.1.1]heptane, have also been explored as bioisosteres for the pyridine ring, leading to dramatic improvements in solubility and metabolic stability. chemrxiv.org

Exploration of Binding Site Interactions and Pharmacophore Features within the Pyrazolo[4,3-b]pyridine Framework

Understanding the specific interactions between pyrazolo[4,3-b]pyridine derivatives and their target proteins is fundamental to SAR studies. Molecular docking and X-ray crystallography are powerful tools used to elucidate these interactions at an atomic level. researchgate.netnih.gov

Key interactions frequently observed for pyrazolopyridine-based inhibitors include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole and pyridine rings are common hydrogen bond acceptors or donors. The bicyclic core often forms one or more hydrogen bonds with the "hinge region" of kinase enzymes, a critical anchoring interaction. nih.gov

π-π Stacking: The aromatic nature of the pyrazolopyridine scaffold allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) or tyrosine (Tyr) in the binding site. nih.govacs.org

Hydrophobic Interactions: Substituents on the scaffold can engage in hydrophobic interactions with nonpolar residues in the active site, such as valine, leucine, and alanine, further stabilizing the complex. mdpi.com

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. For the pyrazolopyridine scaffold, a typical pharmacophore model might consist of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups arranged in a specific three-dimensional geometry. researchgate.net Such models are invaluable for virtual screening campaigns to identify new compounds with potentially similar activity and for guiding the design of new analogs with optimized binding characteristics. researchgate.net

Theoretical and Computational Investigations of 5 Bromo 1 Methyl 1h Pyrazolo 4,3 B Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to explore molecular geometry, electronic distribution, and orbital energies, which collectively govern the molecule's stability and reactivity. eurasianjournals.comresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries to their lowest energy state and calculating various electronic properties. For the pyrazolo[4,3-b]pyridine scaffold, DFT calculations can determine precise bond lengths, bond angles, and dihedral angles. The substitution of a bromine atom at position 5 and a methyl group at position 1 is expected to induce minor, predictable changes to the geometry of the parent heterocyclic system due to steric and electronic effects.

Electronic properties such as the molecular electrostatic potential (MEP) can also be mapped. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and in the region of the C-Br bond, associated with the sigma-hole of the bromine atom.

Table 1: Representative Calculated Geometric Parameters for a Pyrazolo[3,4-b]pyridine Scaffold (Isomeric System) Using DFT.
ParameterValue
Bond Length C=N (pyridine)~1.34 Å
Bond Length C-N (pyrazole)~1.38 Å
Bond Length N-N (pyrazole)~1.35 Å
Bond Angle C-N-C (pyridine)~117°
Bond Angle N-N-C (pyrazole)~105°

Note: Data represents typical values for the core scaffold; actual values for this compound would vary.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level correlates with the molecule's ionization potential. The LUMO is the innermost empty orbital that can accept electrons, and its energy relates to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrazolo[4,3-b]pyridine derivatives, the HOMO is typically distributed over the fused ring system, particularly the electron-rich pyrazole moiety. The LUMO is also generally delocalized across the aromatic system. The presence of the electron-donating methyl group would be expected to raise the HOMO energy, enhancing nucleophilicity, while the electron-withdrawing bromine atom would lower both HOMO and LUMO energies. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. acs.org

Table 2: Global Reactivity Descriptors Derived from FMO Analysis for a Representative Pyrazolo[3,4-b]pyridine Derivative. acs.org
DescriptorFormulaTypical Value (eV)Interpretation
HOMO Energy (EHOMO)--0.22Electron-donating ability
LUMO Energy (ELUMO)--0.05Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO0.17Chemical reactivity/stability
Ionization Potential (I)-EHOMO0.22Energy to remove an electron
Electron Affinity (A)-ELUMO0.05Energy released when gaining an electron
Global Hardness (η)(I-A)/20.085Resistance to change in electron distribution
Electronegativity (χ)(I+A)/20.135Power to attract electrons

Note: The values are for compound 2g from a study on pyrazolo[3,4-b]pyridine derivatives and serve as an illustrative example. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com While MD is often applied to large biomolecules, it can also be used to understand the dynamics of small molecules in solution or when interacting with a target. eurasianjournals.com For a small, rigid molecule like this, an MD simulation in isolation is of limited utility. However, its true power is realized when studying the compound's interaction with a biological target, such as a protein. In this context, MD simulations can reveal the stability of the binding pose predicted by molecular docking, map the dynamics of key intermolecular interactions (like hydrogen bonds), and calculate the free energy of binding. tandfonline.comnih.govnih.gov

Molecular Docking Studies and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target at an atomic level.

Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been investigated as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.govsci-hub.se In a representative study, a derivative of this scaffold was docked into the binding site of the PD-L1 dimer. The docking results revealed that the pyrazolo[4,3-b]pyridine core forms key interactions within a hydrophobic pocket. The binding is often stabilized by a network of interactions with specific amino acid residues. For instance, the pyridine nitrogen might form a hydrogen bond, while the fused aromatic rings could engage in π-π stacking or hydrophobic interactions with residues like Tyr56, Met115, and Ala121. nih.govsci-hub.se The bromine atom at the 5-position can participate in halogen bonding or other hydrophobic interactions, potentially enhancing binding affinity.

Table 3: Predicted Interactions of a 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivative (D38) with PD-L1 Protein Residues. nih.gov
Ligand MoietyProtein ResidueInteraction Type
Pyrazolopyridine CoreTyr56π-π Stacking
Pyrazolopyridine CoreAla121Hydrophobic Interaction
Pyrazolopyridine CoreAsp122Hydrophobic Interaction
Substituent at C3Ser117Hydrogen Bond
Substituent at C5Met115Hydrophobic Interaction

Note: The specific interactions depend on the full structure of the derivative being docked. This table represents the binding mode of a potent inhibitor from the cited study. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazolo[4,3-b]pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for pyrazolo[4,3-b]pyridine derivatives, a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values against a specific target) is required. For each compound in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological indices: Numbers that describe the branching and connectivity of the molecular skeleton.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a selection of these descriptors with the observed biological activity. While specific QSAR studies for the pyrazolo[4,3-b]pyridine scaffold are not widely reported, the methodology is broadly applicable and has been successfully used for many classes of heterocyclic compounds, including other pyrazolopyridine isomers, to guide drug discovery efforts. researchgate.net

Reaction Mechanism Studies and Transition State Analysis of Pyrazolo[4,3-b]pyridine Transformations

Detailed theoretical and computational studies focusing specifically on the reaction mechanisms and transition state analyses of transformations involving this compound are not extensively available in the reviewed scientific literature. However, computational methods are broadly applied to the larger class of pyrazolo[3,4-b]pyridine derivatives to understand their structural aspects and potential as inhibitors for therapeutic targets like Tropomyosin receptor kinases (TRKs). nih.govnih.gov These computational investigations often involve molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling to elucidate binding modes and structure-activity relationships. nih.govnih.gov

While not specific to the 5-bromo-1-methyl derivative, general mechanistic pathways for the synthesis of the pyrazolo[4,3-b]pyridine core have been proposed based on experimental evidence. For instance, an efficient synthesis of the pyrazolo[4,3-b]pyridine scaffold has been developed from 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. researchgate.netnih.gov A plausible mechanism for this transformation, supported by the isolation of intermediates and NMR experiments, involves an unusual C-N migration of an acetyl group. researchgate.netnih.gov

Furthermore, the synthesis of other pyrazolo[3,4-b]pyridine derivatives has been mechanistically investigated. For example, a cascade 6-endo-dig cyclization reaction has been proposed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov Additionally, proposed mechanisms for four-component bicyclization reactions to form multicyclic pyrazolo[3,4-b]pyridines have been described. acs.org

Density Functional Theory (DFT) calculations have been employed to study the geometry and electronic properties of some pyrazolo[3,4-b]pyridine derivatives. acs.orgresearchgate.net These studies provide insights into the molecular structure and have been used to analyze tautomeric forms and investigate molecular electrostatic potential and frontier molecular orbitals.

It is important to note that these examples pertain to the broader class of pyrazolopyridines and not specifically to this compound. The specific influence of the 5-bromo and 1-methyl substituents on reaction mechanisms and transition states of this particular compound remains an area for future computational investigation.

Advanced Methodologies and Future Research Directions for 5 Bromo 1 Methyl 1h Pyrazolo 4,3 B Pyridine Research

Flow Chemistry and Automated Synthesis for Pyrazolo[4,3-b]pyridine Production

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward for the production of complex molecules like 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. These technologies offer enhanced safety, reproducibility, and the potential for high-throughput library generation.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides precise control over reaction parameters such as temperature, pressure, and residence time. This control can lead to higher yields, fewer byproducts, and improved safety, especially for highly exothermic or hazardous reactions. A hybrid microwave-flow approach has been successfully applied to the synthesis of pyrazolo[3,4-b]pyridine isomers. In this method, an initial Michael addition is performed in a microwave reactor, followed by a high-temperature thermal cyclization under continuous flow conditions to yield the final heterocyclic core. Adopting such a strategy for this compound could streamline its synthesis from appropriate precursors.

Automated synthesis platforms further build on the advantages of flow chemistry by integrating robotic systems for reagent handling, reaction monitoring, and purification. These "self-driving" labs can perform complex, multi-step syntheses with minimal human intervention, accelerating the discovery of new derivatives. For instance, cartridge-based systems, which contain pre-packaged reagents for specific chemical transformations, simplify the automation process, making it accessible to a broader range of researchers. The application of such automated platforms would enable the rapid synthesis of a library of analogues based on the this compound scaffold for structure-activity relationship (SAR) studies.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazolopyridine Production

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Scalability Difficult, requires re-optimization Easier, by extending run time
Safety Higher risk with exothermic reactions Enhanced, small reaction volumes
Heat & Mass Transfer Often inefficient Highly efficient
Reproducibility Variable High
Process Control Limited Precise control over parameters

| Automation | Difficult to integrate | Readily integrated |

Photoinduced and Electrochemical Synthesis Strategies for Pyrazolo[4,3-b]pyridine Derivatives

Emerging synthesis techniques that utilize light or electricity as reagents offer green and powerful alternatives to traditional thermal methods. Photoinduced and electrochemical reactions can often proceed under mild conditions and can access unique reaction pathways, enabling novel functionalizations of the pyrazolo[4,3-b]pyridine core.

Photoinduced Synthesis: Visible-light photocatalysis has become an indispensable tool for C-H functionalization, allowing for the direct installation of new chemical groups onto a heterocyclic core without pre-functionalization. For related N-heterocycles like imidazo[1,2-a]pyridines, photoinduced methods have been used for perfluoroalkylation and cross-dehydrogenative coupling reactions. Similar strategies could be envisioned for the this compound scaffold. For example, a photoinduced hydrogen atom transfer (HAT) process, potentially catalyzed by pyridine (B92270) N-oxide derivatives, could enable selective C-H functionalization at various positions on the ring system.

Electrochemical Synthesis: Organic electrochemistry provides a sustainable method for synthesis by using electrons to drive oxidation and reduction reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. This approach has been applied to the halogenation of pyrazolones, which are potential precursors for pyrazolopyridine synthesis. Furthermore, electrochemical methods have been developed for the synthesis of other nitrogen heterocycles, suggesting their applicability to the pyrazolo[4,3-b]pyridine framework. Future research could explore the direct electrochemical C-H functionalization of the this compound core or the electrochemical cyclization of advanced precursors.

Applications of Machine Learning and Artificial Intelligence in Pyrazolo[4,3-b]pyridine Design and Synthesis

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling predictive modeling for molecular design and reaction optimization. For a scaffold like this compound, these computational tools can accelerate the discovery of novel derivatives with desired biological or material properties.

Compound Design: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design. 3D-QSAR models have been successfully generated for pyrazolo[3,4-b]pyridine derivatives to rationalize the relationship between their chemical structure and affinity for biological targets like adenosine (B11128) receptors. Similar computational studies, including pharmacophore modeling and molecular docking, have been used to design potent pyrazolo[3,4-b]pyridine-based kinase inhibitors. Applying these in silico techniques to the this compound core could guide the rational design of new compounds, prioritizing those with the highest predicted activity and best drug-like properties for synthesis.

Synthesis Optimization: ML algorithms can predict the outcomes of chemical reactions, including yield and selectivity, helping chemists to identify the optimal conditions without extensive trial-and-error experimentation. By training models on large datasets of chemical reactions, AI platforms can suggest catalysts, solvents, and temperatures for a given transformation. For the synthesis of this compound derivatives, ML could be used to optimize reaction steps, such as cross-coupling reactions to modify the bromine at the C5 position, leading to more efficient and reliable synthetic routes.

Development of Novel Synthetic Tools and Reagents for Pyrazolo[4,3-b]pyridine Functionalization

The ability to selectively modify a core heterocyclic structure is crucial for optimizing its properties. Late-stage functionalization (LSF) focuses on the direct modification of complex molecules, allowing for rapid diversification.

Recent advances have demonstrated the feasibility of direct C-H activation on the pyrazolopyridine scaffold. For instance, a reliable procedure using a palladium catalyst has been developed for the C-3 arylation of pyrazolo[3,4-b]pyridine derivatives. This type of regioselective C-H functionalization is highly valuable for building molecular complexity.

Furthermore, strategies for the "vectorial functionalisation" of related pyrazolo[3,4-c]pyridine scaffolds showcase the power of modern synthetic methods. Through a sequence of carefully chosen reactions—including selective N-alkylation, tandem borylation/Suzuki-Miyaura coupling at C-3, Buchwald-Hartwig amination at C-5, and selective metalation at C-7—it is possible to install different functional groups at nearly every position on the heterocyclic core. Applying these advanced tools to this compound would open up a vast chemical space for exploration, allowing for precise, multi-directional elaboration of the scaffold.

Table 2: Potential Sites for Late-Stage Functionalization on the Pyrazolo[4,3-b]pyridine Core

Position Potential Reaction Type Reagents/Catalysts
C3 C-H Arylation, Borylation Pd catalysts, Ir catalysts
C5 Cross-Coupling (from Bromo) Suzuki, Sonogashira, Buchwald-Hartwig
C7 Selective Metalation/Functionalization TMPMgCl·LiCl followed by electrophiles

| N2 | Alkylation/Arylation | Various alkyl/aryl halides with base |

Emerging Roles of Pyrazolo[4,3-b]pyridine Scaffolds in Advanced Materials Science and Catalysis

While pyrazolopyridines are extensively studied for their biological activity, their unique electronic and structural properties also make them attractive candidates for applications in materials science and catalysis. Polynitrogen heterocycles are known to have applications as chemosensors and high-energy density compounds.

The fused aromatic system of the pyrazolo[4,3-b]pyridine core suggests potential for use in organic electronics. Related pyrazolo[3,4-b]pyridine compounds are noted as key intermediates for industrial applications such as semiconductors and organic light-emitting diodes (OLEDs). Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit interesting photophysical properties, including large Stokes shifts, which are desirable for applications like fluorescent probes and bio-imaging. The specific electronic tuning provided by the substituents in this compound could lead to novel materials with tailored optical or electronic properties.

In the realm of catalysis, while the direct use of pyrazolopyridines as catalysts is less explored, their ability to act as ligands for metal centers is well-established. The nitrogen atoms in the pyrazole (B372694) and pyridine rings can coordinate with transition metals, creating novel catalysts. For example, pincer-type ligands incorporating pyrazole and pyridine motifs have been used to create complexes for various catalytic applications. The this compound scaffold could serve as a building block for new, tunable ligands for homogeneous catalysis.

Q & A

What are the common synthetic routes for 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine?

Basic Research Question
The synthesis typically involves sequential halogenation and alkylation steps. A representative method starts with the parent pyrazolopyridine core, where bromination at the 5-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent N-methylation is performed using methyl iodide in the presence of a strong base like NaH in tetrahydrofuran (THF). For example, 5-bromo-1H-pyrazolo[4,3-b]pyridine is treated with NaH to deprotonate the N1 position, followed by reaction with methyl iodide to yield the 1-methyl derivative with ~75% efficiency . Purification often involves column chromatography or crystallization.

How is the structure of this compound confirmed experimentally?

Basic Research Question
Structural confirmation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H NMR reveals characteristic peaks for the methyl group (~δ 3.9 ppm) and aromatic protons (δ 8.2–8.5 ppm for pyridine and pyrazole rings). 13^{13}C NMR confirms bromine’s deshielding effect on adjacent carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 212.98 (C7_7H6_6BrN3+_3^+) .
  • HPLC : Purity (>98%) is confirmed using reverse-phase chromatography with UV detection at 254 nm .

How can regioselectivity be controlled during functionalization of this compound?

Advanced Research Question
Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on the bromine’s position and catalyst choice. The 5-bromo group is meta to the pyrazole nitrogen, making it less reactive than para-substituted halogens. Using Pd(PPh3_3)4_4 with electron-rich boronic acids enhances coupling efficiency at the 5-position. For example, coupling with 3,4-dimethoxyphenylboronic acid under argon achieves ~58% yield . Alternative methods, such as Ullmann coupling with CuI/ligand systems, may improve selectivity for challenging substrates .

What strategies enhance the solubility of this compound for in vitro assays?

Advanced Research Question
Solubility is often limited by the compound’s hydrophobic core. Methodological improvements include:

  • Derivatization : Introducing polar groups (e.g., carboxylic acids) at the 3-position via formylation and subsequent oxidation .
  • Co-solvent Systems : Using DMSO-water mixtures (e.g., 10% DMSO) or surfactants like Tween-80 to stabilize aqueous solutions .
  • Salt Formation : Converting the free base to a hydrochloride salt increases solubility in polar solvents .

How do researchers address contradictory data in reported reaction yields for N-alkylation?

Data Contradiction Analysis
Discrepancies in yields (e.g., 36% vs. 75% for similar reactions) often arise from:

  • Reaction Conditions : Excess methyl iodide or prolonged reaction times may lead byproducts. Optimization via kinetic monitoring (TLC or in situ IR) is recommended .
  • Base Selection : NaH vs. KOH alters deprotonation efficiency. Bulkier bases like LDA may improve selectivity for N1 over N2 alkylation .
  • Workup Protocols : Incomplete extraction or premature crystallization can reduce yields. Repetitive washing with dichloromethane and drying over MgSO4_4 improves recovery .

What biological targets are associated with this compound derivatives?

Advanced Research Question
The compound’s core is a scaffold for kinase inhibitors. Key targets include:

  • Tropomyosin Receptor Kinases (TRKs) : Derivatives show nanomolar inhibition in cancer proliferation assays, validated via ATP-binding site competition studies .
  • Cyclin-Dependent Kinases (CDKs) : Substituents at the 3-position (e.g., ethynyl groups) enhance selectivity for CDK4/6, as shown in cell-cycle arrest assays .
  • In Vivo Models : Pharmacokinetic studies in murine models reveal moderate bioavailability (~40%), necessitating prodrug strategies for therapeutic applications .

How are computational methods used to predict the reactivity of this compound?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites. The 5-bromo group directs incoming electrophiles to the 3- and 7-positions, validated experimentally via nitration and sulfonation studies . Molecular docking (AutoDock Vina) further rationalizes binding affinities to kinase targets by analyzing hydrophobic and hydrogen-bonding interactions .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question
Scale-up issues include:

  • Exothermic Reactions : Bromination requires careful temperature control (-10°C) to avoid decomposition. Flow chemistry systems improve safety and consistency .
  • Purification : Column chromatography becomes impractical at >10 g. Switching to recrystallization (ethanol/water) or distillation under reduced pressure enhances throughput .
  • Waste Management : Bromine byproducts necessitate neutralization with NaHSO3_3 before disposal, adhering to green chemistry principles .

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